

An In-depth Technical Guide to Triethyl Methanetricarboxylate (CAS: 6279-86-3)

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Compound of Interest

Compound Name: *Triethyl methanetricarboxylate*

Cat. No.: B122037

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl methanetricarboxylate, with the CAS number 6279-86-3, is a versatile organic ester that serves as a crucial building block in the synthesis of complex molecular architectures.^[1] Its unique structure, featuring three ester groups attached to a central carbon atom, provides a versatile platform for a wide array of chemical reactions.^[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications in medicinal chemistry, particularly in the development of novel therapeutics such as HIV-1 integrase and Hsp90 inhibitors.^{[1][2]}

Chemical and Physical Properties

Triethyl methanetricarboxylate is a colorless to pale yellow liquid with a fruity odor, though it may also appear as a white solid as its melting point is near room temperature.^{[3][4]} It is soluble in many organic solvents but has limited solubility in water.^[3]

Table 1: Physicochemical Properties of **Triethyl Methanetricarboxylate**

Property	Value	Source(s)
CAS Number	6279-86-3	[5]
Molecular Formula	C ₁₀ H ₁₆ O ₆	[5]
Molecular Weight	232.23 g/mol	[5]
Melting Point	25-26 °C	[5]
Boiling Point	253 °C	[5]
Density	1.095 g/mL at 25 °C	[5]
Refractive Index (n ₂₀ /D)	1.424	[5]
Flash Point	113 °C (closed cup)	[5]
Water Solubility	Immiscible	[4] [6]

Table 2: Spectroscopic and Analytical Data Identifiers

Data Type	Availability / Reference	Source(s)
¹ H NMR	Spectrum available	[7]
¹³ C NMR	Spectrum available	
Mass Spectrum	Data available in NIST WebBook	[8]
IR Spectrum	Data available	[8]
Beilstein/REAXYS Number	1793645	[5]
PubChem CID	80471	[8]

Synthesis of Triethyl Methanetricarboxylate

The synthesis of **triethyl methanetricarboxylate** can be achieved through various methods, with a common procedure involving the reaction of the magnesium salt of ethyl malonate with ethyl chloroformate.[\[9\]](#)

Experimental Protocol: Synthesis from Ethyl Malonate

This procedure is adapted from *Organic Syntheses*.^[9]

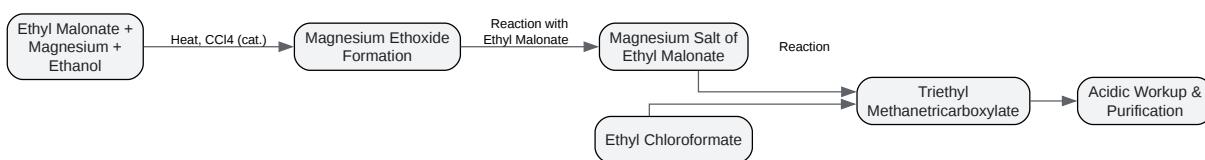
Materials:

- Magnesium turnings (25 g, 1.03 gram atoms)
- Absolute ethanol (25 cc + 80 cc)
- Carbon tetrachloride (1 cc)
- Ethyl malonate (160 g, 1 mole)
- Dry ether (300 cc + 100 cc)
- Ethyl chloroformate (100 cc, 1.05 moles)
- Dilute acetic acid (75 cc in 300 cc of water)
- Calcium chloride
- Sodium sulfate

Procedure:

- In a 1-liter round-bottomed flask equipped with a reflux condenser, place magnesium turnings, 25 cc of absolute ethanol, carbon tetrachloride, and 30 cc of a mixture of ethyl malonate and 80 cc of absolute ethanol.
- Gently heat the mixture to initiate the reaction, which is evidenced by the evolution of hydrogen. The reaction may become vigorous and require external cooling with cold water.
- Gradually add the remaining ethyl malonate mixture through the condenser at a rate that maintains a vigorous but controlled reaction.
- Once the initial reaction subsides, cool the flask and add 300 cc of dry ether.

- Gently heat the mixture on a steam bath to dissolve the separated crystals and continue the evolution of hydrogen. Heat until the reaction is complete.
- Remove the flask from the steam bath and add a mixture of 100 cc of ethyl chloroformate and 100 cc of dry ether through the condenser at a rate that maintains vigorous boiling.
- After the addition is complete, heat the reaction mixture on a steam bath for an additional 15 minutes.
- Cautiously decompose the resulting viscous magnesium compound by adding dilute acetic acid while cooling the flask under a tap. This should result in the formation of two clear layers.
- Separate the layers and extract the aqueous layer with 100 cc of ether.
- Combine the ethereal solutions, wash with water, and dry with sodium sulfate.
- Distill off the ether on a steam bath.
- Distill the residue under reduced pressure. The pure **triethyl methanetricarboxylate** distills at approximately 130°C at 10 mm Hg.



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Synthesis Workflow for **Triethyl Methanetricarboxylate**.

Applications in Drug Development

Triethyl methanetricarboxylate is a key intermediate in the synthesis of various pharmaceutical compounds.^[1] Its trifunctional nature allows for the construction of complex

heterocyclic systems that are central to the activity of many drugs.

Synthesis of Dihydroquinoline-3-Carboxylic Acids (HIV-1 Integrase Inhibitors)

Triethyl methanetricarboxylate is utilized in the preparation of dihydroquinoline-3-carboxylic acids, which have shown potential as HIV-1 integrase inhibitors.^{[1][2]} This class of compounds is synthesized via reactions analogous to the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Reaction (Analogous Synthesis)

The Gould-Jacobs reaction is a well-established method for synthesizing the quinoline core structure. While this protocol uses diethyl ethoxymethylenemalonate, a structurally similar precursor, it illustrates the synthetic strategy.

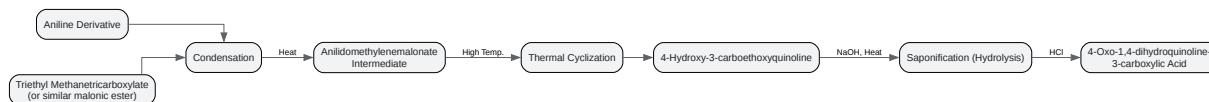
Materials:

- Aniline derivative
- Diethyl ethoxymethylenemalonate
- Dowtherm A (or other high-boiling solvent)
- Sodium hydroxide solution
- Hydrochloric acid

Procedure:

- Condensation: React the aniline derivative with diethyl ethoxymethylenemalonate. This is typically done by heating the two reactants, which results in the substitution of the ethoxy group by the aniline nitrogen to form an anilidomethylenemalonate.
- Cyclization: Heat the intermediate from the previous step in a high-boiling solvent like Dowtherm A. This thermal cyclization results in the formation of the 4-hydroxy-3-carboalkoxyquinoline.

- Saponification: Hydrolyze the ester group to a carboxylic acid by heating with a sodium hydroxide solution.
- Acidification and Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The product can then be collected by filtration.



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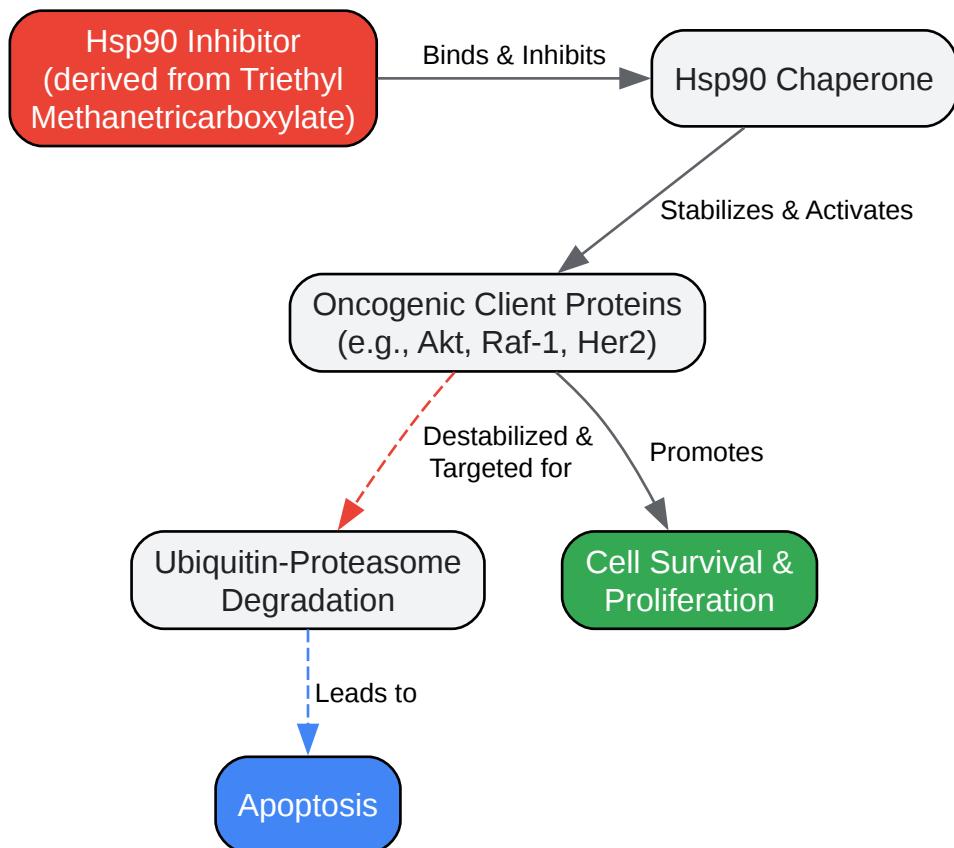
Gould-Jacobs Reaction Workflow.

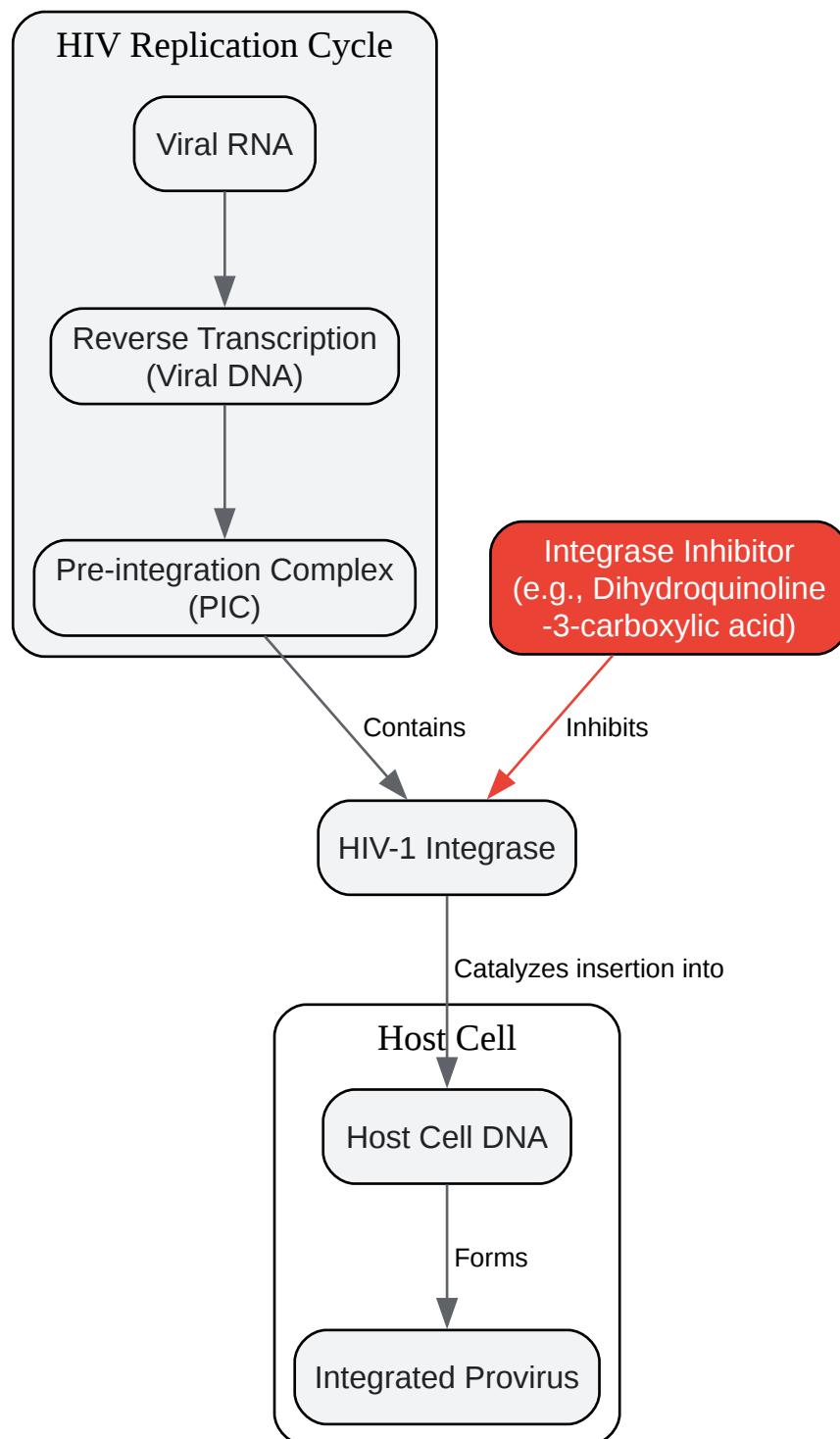
Synthesis of Hsp90 Inhibitors

Triethyl methanetricarboxylate is also employed in the synthesis of novel inhibitors of Heat Shock Protein 90 (Hsp90).^{[2][6]} Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival.^[10]

Signaling Pathways Hsp90 Inhibition Pathway

Hsp90 inhibitors function by binding to the ATP-binding pocket of Hsp90, which disrupts its chaperone activity. This leads to the misfolding and subsequent degradation of Hsp90 client proteins, many of which are oncogenes. This disruption of multiple signaling pathways can induce cell cycle arrest and apoptosis in cancer cells.





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